molecular formula C21H18FN5O2S B2425531 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1185048-30-9

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2425531
CAS No.: 1185048-30-9
M. Wt: 423.47
InChI Key: KKCSOJYNCLXDRI-UHFFFAOYSA-N
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Description

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to exhibit promising neuroprotective and anti-inflammatory properties . The compound’s interaction with active residues of ATF4 and NF-kB proteins has been observed .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . In human microglia cells, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms . It binds with biomolecules, inhibits or activates enzymes, and alters gene expression . The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Temporal Effects in Laboratory Settings

Over time, the effects of the compound change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of a pyrimidine core with a piperazine ring and a fluorophenyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-15-5-1-2-6-16(15)25-8-10-26(11-9-25)17(28)12-27-13-24-18-14-4-3-7-23-20(14)30-19(18)21(27)29/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCSOJYNCLXDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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